

Azido-PEG4-alcohol: A Comprehensive Technical Guide to its Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azido-PEG4-alcohol	
Cat. No.:	B1666432	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of **Azido-PEG4-alcohol**, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the aqueous solubility of this reagent is critical for its effective application in various experimental and therapeutic contexts.

Core Physicochemical Properties and Aqueous Solubility

Azido-PEG4-alcohol, also known as 1-Azido-3,6,9,12-tetraoxapentadecan-15-ol, is a clear, colorless to pale yellow oil at room temperature. Its structure features a terminal azide group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This combination of a polar azide, a flexible and hydrophilic PEG chain, and a hydrogen-bonding hydroxyl group confers excellent solubility in aqueous media.[1][2][3]

The polyethylene glycol spacer is the key determinant of its high water solubility.[1][3] The repeating ether units in the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution. The terminal hydroxyl group further enhances this property.[4]

Quantitative Solubility Data

The aqueous solubility of **Azido-PEG4-alcohol** is consistently reported to be high. The following table summarizes the available quantitative data from various suppliers.

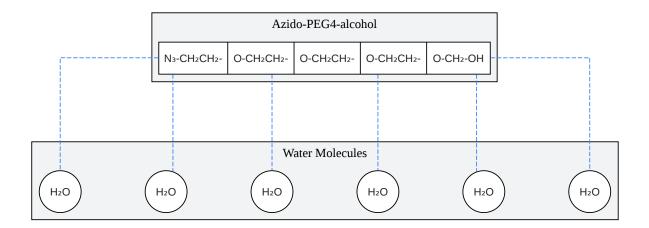


Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Source(s)
Water (H ₂ O)	≥ 100 mg/mL	456.12 mM	[5][6][7]
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	456.12 mM	[5]

Note: The "≥" symbol indicates that the saturation point may be higher than the reported value. [6]

Molecular Interaction with Water

The high aqueous solubility of **Azido-PEG4-alcohol** is a direct result of its molecular structure, which is optimized for interaction with water molecules. The following diagram illustrates the key hydrogen bonding interactions.



Click to download full resolution via product page

Hydrogen bonding between Azido-PEG4-alcohol and water.



Experimental Protocols

Detailed experimental protocols for the determination of **Azido-PEG4-alcohol**'s water solubility are not readily available in the public domain, such as in peer-reviewed literature. The reported solubility values are primarily provided by commercial suppliers as part of their product specifications. These values are likely determined through standard in-house procedures, which typically involve preparing saturated solutions and quantifying the dissolved solute concentration. A general approach would involve:

- Preparation of a Saturated Solution: Adding an excess amount of Azido-PEG4-alcohol to a known volume of purified water (e.g., deionized or distilled).
- Equilibration: Stirring or agitating the mixture at a controlled temperature for a sufficient period to ensure equilibrium is reached.
- Separation of Undissolved Solute: Centrifuging or filtering the solution to remove any undissolved Azido-PEG4-alcohol.
- Quantification: Determining the concentration of the solute in the clear supernatant. This
 could be achieved through various analytical techniques such as gravimetric analysis (after
 solvent evaporation), High-Performance Liquid Chromatography (HPLC), or Nuclear
 Magnetic Resonance (NMR) spectroscopy with an internal standard.

Applications in Research and Drug Development

The excellent water solubility of **Azido-PEG4-alcohol** is a significant advantage in various applications:

- Bioconjugation: In "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne
 cycloaddition (CuAAC), the aqueous solubility of the PEGylated azide reagent facilitates
 reactions with biomolecules in physiological buffers without the need for organic co-solvents
 that could denature the target.[4][8]
- Drug Delivery: As a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the hydrophilic PEG spacer can improve the overall solubility and pharmacokinetic properties of the resulting conjugate.



• Surface Modification: The hydroxyl group allows for the attachment of this molecule to surfaces, which can then be further functionalized via the azide group. The PEG spacer renders the surface more hydrophilic and resistant to non-specific protein adsorption.[4]

In summary, **Azido-PEG4-alcohol**'s high aqueous solubility, driven by its PEGylated structure, is a cornerstone of its utility in modern biochemical and pharmaceutical research. While specific, detailed experimental protocols for its solubility determination are not widely published, the consistently reported high solubility underscores its suitability for a broad range of aqueous-based applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. bocsci.com [bocsci.com]
- 3. Azido-PEG4-alcohol Datasheet DC Chemicals [dcchemicals.com]
- 4. 86770-67-4, Azido-PEG4-alcohol for Click Chemistry Biopharma PEG [biochempeg.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-Azido-3,6,9-trioxaundecane-11-ol | 86770-67-4 [chemicalbook.com]
- 8. Azido-PEG4-alcohol, 86770-67-4 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Azido-PEG4-alcohol: A Comprehensive Technical Guide to its Aqueous Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666432#azido-peg4-alcohol-solubility-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com